molecular formula C30H38O8 B116152 Mahmoodin CAS No. 140163-23-1

Mahmoodin

Cat. No. B116152
M. Wt: 526.6 g/mol
InChI Key: HGUQPCAWIZIAKO-GALXXUDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mahmoodin is a bio-active compound isolated from the Neem tree (Azadirachta indica) . It has been documented for its pharmacological properties and applications in indigenous healthcare practices . Mahmoodin has been shown to possess moderate antibacterial action .

Scientific Research Applications

Mahmoodin in Scientific Research

Antibacterial Applications Mahmoodin, a limonoid isolated from Azadirachta indica (neem) oil, has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative organisms. This discovery opens doors to potential applications in battling bacterial infections. The study also identified four hydrocarbons present in the neem fruit coats, expanding our understanding of the plant's chemical composition (Siddiqui et al., 1992).

Pharmacological Potential Mahmoodin, along with other phytocompounds like azadirachtins, nimocinol, and nimbin, contributes to the diverse biological and pharmacological activities of Azadirachta indica. The plant exhibits a broad range of effects, including antitrypanosomal, antioxidant, and anticancer activities. The multifaceted nature of these compounds suggests potential applications in addressing health, ecological, and agricultural issues (Atawodi & Atawodi, 2009).

Safety And Hazards

Specific safety and hazard information for Mahmoodin is not available in the search results. Generally, safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions .

properties

CAS RN

140163-23-1

Product Name

Mahmoodin

Molecular Formula

C30H38O8

Molecular Weight

526.6 g/mol

IUPAC Name

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate

InChI

InChI=1S/C30H38O8/c1-18(32)37-24-15-21-26(2,3)23(33)8-10-27(21,4)20-7-11-28(5)22(29(20,24)6)16-25(34)38-30(28,36-14-12-31)19-9-13-35-17-19/h8-10,13,16-17,20-21,24,31H,7,11-12,14-15H2,1-6H3/t20-,21+,24-,27-,28-,29-,30+/m1/s1

InChI Key

HGUQPCAWIZIAKO-GALXXUDFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@]([C@@]4(CC3)C)(C5=COC=C5)OCCO)C)C

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C

synonyms

17-glycolyldeoxygedunin
gedunin, 17-glycolyldeoxy-
mahmoodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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